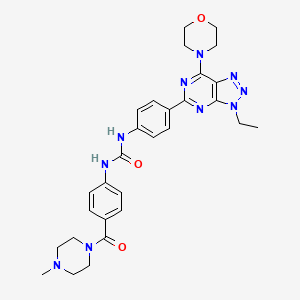

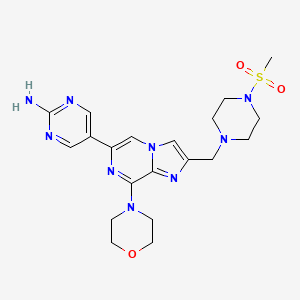

![molecular formula C18H16N4O2 B612192 N-[(3Z)-3-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methylidene]-2-oxo-1H-indol-5-yl]prop-2-ynamide CAS No. 1311143-71-1](/img/structure/B612192.png)

N-[(3Z)-3-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methylidene]-2-oxo-1H-indol-5-yl]prop-2-ynamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

JH295 是一种有效、不可逆的、选择性地抑制 NIMA 相关激酶 2 (Nek2) 的抑制剂。该化合物因其通过烷基化半胱氨酸 22 抑制细胞 Nek2 的能力而受到关注。NIMA 相关激酶 2 是一种丝氨酸/苏氨酸激酶,参与各种细胞过程,包括有丝分裂和中心体分离。 JH295 在癌症研究中显示出前景,特别是在针对耐药性癌症方面 .

作用机制

JH295 通过不可逆地抑制 NIMA 相关激酶 2 来发挥其作用,该抑制通过烷基化半胱氨酸 22 实现。这种抑制会破坏 NIMA 相关激酶 2 在中心体分离和有丝分裂中的正常功能,导致癌细胞的细胞周期阻滞和凋亡。 该化合物对其他有丝分裂激酶(如细胞周期蛋白依赖性激酶 1、极光 B 激酶或极性样激酶 1)没有明显影响,使其对 NIMA 相关激酶 2 具有高度选择性 .

生化分析

Biochemical Properties

JH295 plays a crucial role in biochemical reactions by selectively inhibiting NIMA-related kinase 2 (Nek2). This inhibition occurs through the alkylation of cysteine 22 on Nek2, rendering the enzyme inactive. JH295 does not affect other mitotic kinases such as cyclin-dependent kinase 1, Aurora B, or polo-like kinase 1, ensuring its specificity for Nek2 . The selective inhibition of Nek2 by JH295 disrupts the normal function of this kinase, which is involved in cell cycle regulation and mitotic progression.

Cellular Effects

JH295 has profound effects on various types of cells and cellular processes. In primary effusion lymphoma cells, JH295 induces caspase 3-mediated apoptotic cell death, significantly reducing tumor burden . This compound also sensitizes cancer cells to other chemotherapeutic agents, enhancing their efficacy . JH295 influences cell signaling pathways by inhibiting Nek2, which plays a role in centrosome separation and spindle assembly during mitosis. This inhibition leads to cell cycle arrest and apoptosis, highlighting the potential of JH295 as a therapeutic agent in cancer treatment .

Molecular Mechanism

The molecular mechanism of JH295 involves the irreversible inhibition of NIMA-related kinase 2 (Nek2) through the alkylation of cysteine 22. This interaction prevents Nek2 from phosphorylating its substrates, disrupting its role in cell cycle regulation . JH295 does not interfere with other mitotic kinases, ensuring its specificity for Nek2. The inhibition of Nek2 by JH295 leads to cell cycle arrest and apoptosis, particularly in cancer cells that rely on Nek2 for survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of JH295 have been observed to change over time. JH295 is stable under specific conditions, but its activity may degrade over extended periods . Long-term studies have shown that JH295 can induce sustained apoptotic effects in cancer cells, reducing tumor burden and enhancing the efficacy of other chemotherapeutic agents . The stability and long-term effects of JH295 make it a valuable compound for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of JH295 vary with different dosages in animal models. At lower doses, JH295 effectively inhibits Nek2 and induces apoptosis in cancer cells without significant toxicity . At higher doses, JH295 may exhibit toxic effects, highlighting the importance of optimizing dosage for therapeutic applications . Threshold effects have been observed, where a minimum concentration of JH295 is required to achieve significant inhibition of Nek2 and subsequent apoptotic effects .

Metabolic Pathways

JH295 is involved in metabolic pathways related to the inhibition of NIMA-related kinase 2 (Nek2). This compound interacts with enzymes and cofactors involved in cell cycle regulation and mitotic progression . The inhibition of Nek2 by JH295 affects metabolic flux and metabolite levels, leading to cell cycle arrest and apoptosis . The specific interactions of JH295 with metabolic pathways highlight its potential as a therapeutic agent in cancer treatment.

Transport and Distribution

JH295 is transported and distributed within cells and tissues through specific transporters and binding proteins . This compound accumulates in cancer cells, where it exerts its inhibitory effects on Nek2 . The distribution of JH295 within tissues is influenced by its interactions with transporters and binding proteins, ensuring its targeted delivery to cancer cells .

Subcellular Localization

The subcellular localization of JH295 is primarily within the cytoplasm, where it interacts with NIMA-related kinase 2 (Nek2) . JH295 does not contain specific targeting signals or post-translational modifications that direct it to other compartments or organelles . The localization of JH295 within the cytoplasm allows it to effectively inhibit Nek2 and induce apoptotic effects in cancer cells .

准备方法

合成路线和反应条件

JH295 可以通过一系列化学反应合成,这些反应涉及吲哚核心结构的形成以及随后的官能化。主要步骤包括:

吲哚核心的形成: 吲哚核心通过费歇尔吲哚合成反应合成,该反应涉及苯肼与酮或醛的反应。

官能化: 然后用各种取代基对吲哚核心进行官能化,以获得 JH295 的所需化学结构。

工业生产方法

JH295 的工业生产涉及扩大上述合成路线的规模。该过程需要对反应条件进行精确控制,包括温度、压力和使用合适的催化剂。 最终产物使用重结晶和色谱等技术进行纯化,以达到高纯度 .

化学反应分析

反应类型

JH295 经历了几种类型的化学反应,包括:

烷基化: JH295 通过烷基化半胱氨酸 22 抑制细胞 Nek2。

铜催化叠氮化物-炔烃环加成 (CuAAC): JH295 含有炔烃基团,使其能够参与与含叠氮化物的分子的点击化学反应。

常用试剂和条件

烷基化: 该反应通常需要在温和条件下存在亲核试剂(例如,半胱氨酸)和亲电试剂(例如,JH295)。

CuAAC: 该反应需要铜催化剂,可以在环境条件下进行。

主要产物

烷基化: 主要产物是烷基化的 Nek2 蛋白,导致其抑制。

CuAAC: 主要产物是通过环加成反应形成的三唑环

科学研究应用

相似化合物的比较

类似化合物

ATH686: 一种选择性且 ATP 竞争性 FLT3 抑制剂。

YKL-5-124: 一种选择性、不可逆的、共价细胞周期蛋白依赖性激酶 7 抑制剂。

JH295 的独特性

JH295 的独特性在于其对 NIMA 相关激酶 2 的高度选择性和不可逆抑制。 与其他抑制剂不同,JH295 对其他有丝分裂激酶没有明显影响,使其成为研究 NIMA 相关激酶 2 在细胞过程中的特定作用以及开发靶向癌症疗法的宝贵工具 .

属性

IUPAC Name |

N-[(3Z)-3-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methylidene]-2-oxo-1H-indol-5-yl]prop-2-ynamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c1-4-16-19-10(3)15(21-16)9-13-12-8-11(20-17(23)5-2)6-7-14(12)22-18(13)24/h2,6-9H,4H2,1,3H3,(H,19,21)(H,20,23)(H,22,24)/b13-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORKOHXAJFGRZCL-LCYFTJDESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(N1)C)C=C2C3=C(C=CC(=C3)NC(=O)C#C)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=NC(=C(N1)C)/C=C\2/C3=C(C=CC(=C3)NC(=O)C#C)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of JH295 and how does it affect cancer cells?

A1: JH295 is a potent and selective, irreversible inhibitor of the human centrosomal kinase, NEK2 [, ]. It targets a noncatalytic cysteine residue (Cys22) located near the glycine-rich loop of NEK2 [, ]. This cysteine residue is crucial for JH295's irreversible binding and inhibitory activity. By inhibiting NEK2, JH295 induces caspase 3-mediated apoptosis (programmed cell death) in primary effusion lymphoma (PEL) cells []. Additionally, it has been shown to reduce the expression and activity of ABC transporter proteins like MDR1 and MRP, which contribute to drug resistance in cancer cells [].

Q2: Does JH295 affect other kinases involved in cell division?

A2: While initial irreversible NEK2 inhibitors also showed potent inhibition of the mitotic regulator Cdk1, JH295 was specifically designed to minimize this off-target effect []. The addition of an ethyl group to the oxindole propynamide scaffold of JH295 significantly reduced its binding affinity for Cdk1, resulting in a 2,000-fold loss of potency against this kinase []. Importantly, at concentrations that fully inhibit NEK2 in cells, JH295 does not affect mitotic progression, spindle assembly, or the activity of other mitotic kinases like Aurora B and Plk1 [, ]. This selectivity makes JH295 a valuable tool for studying the specific roles of NEK2 in cells.

Q3: What evidence suggests that NEK2 is a promising therapeutic target for cancers like PEL?

A3: Research indicates that NEK2 plays a critical role in the survival of KSHV-positive PEL cells []. Inhibiting NEK2 with JH295 not only triggers apoptosis in these cells but also significantly prolongs survival and reduces tumor burden in a PEL mouse model []. Furthermore, JH295 sensitizes lymphoma cells to other chemotherapeutic agents like rapamycin, enhancing cancer cell death []. These findings strongly suggest that targeting NEK2 with inhibitors like JH295 holds promise as a potential therapeutic strategy for PEL and potentially other cancers reliant on NEK2 activity.

Q4: Beyond its role in cancer, what other functions of NEK2 have been explored using JH295?

A4: Studies utilizing JH295 have revealed an essential role for NEK2 in porcine embryonic development []. Inhibition of NEK2 with JH295 disrupts normal cell division, increases DNA damage and apoptosis, and negatively impacts blastocyst formation rates []. Interestingly, researchers found that JH295's effects on embryonic development are linked to its disruption of the Wnt/β-catenin signaling pathway []. These findings highlight the diverse roles of NEK2 in cellular processes and demonstrate the utility of JH295 as a tool for dissecting its functions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

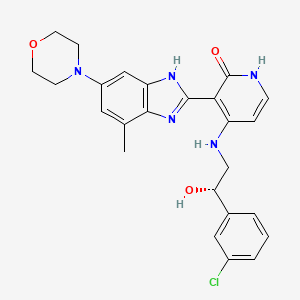

![(S)-3-(4-(2-(4-(2-(3-chlorophenyl)-2-hydroxyethylamino)-2-oxo-1,2-dihydropyridin-3-yl)-7-methyl-1H-benzo[d]imidazol-5-yl)piperazin-1-yl)propanenitrile](/img/structure/B612115.png)

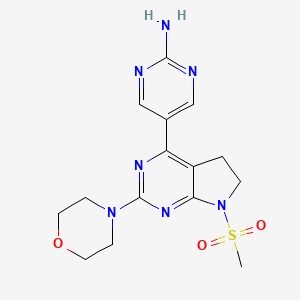

![(2S,8S)-2-(5-chloro-1H-indol-3-yl)-6-methyl-13,15-dioxa-3,6-diazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),10,12(16)-triene-4,7-dione](/img/structure/B612124.png)

![14-[[[(2R)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene](/img/structure/B612127.png)

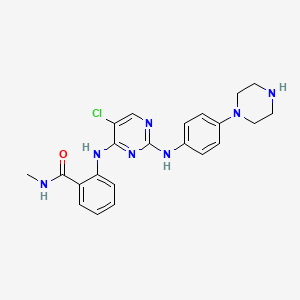

![2-amino-4-[2,4-dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]-N-(2,2,2-trifluoroethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B612129.png)